

What are the physical and chemical properties of Methylguanidine hydrochloride?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methylguanidine hydrochloride*

Cat. No.: *B1676464*

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **Methylguanidine Hydrochloride**

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: Understanding Methylguanidine Hydrochloride

Methylguanidine is an endogenous metabolite and a product of protein catabolism, first identified as a uremic toxin that accumulates in individuals with renal failure.^[1] In its salt form, **methylguanidine hydrochloride**, it serves as a versatile and important building block in synthetic chemistry. Its unique structural and electronic properties make it a valuable precursor in the development of novel therapeutic agents and advanced materials.^{[2][3]} This guide provides a comprehensive overview of the core physical and chemical properties of **methylguanidine hydrochloride**, offering field-proven insights into its synthesis, analysis, and handling for research and development applications.

Compound Identification and Structure

Accurate identification is the foundation of all scientific work. **Methylguanidine hydrochloride** is well-characterized by standard chemical identifiers.

- Chemical Name (IUPAC): 2-methylguanidine;hydrochloride^{[4][5]}

- Common Synonyms: **1-Methylguanidine hydrochloride**, Methylguanidine HCl, N-**Methylguanidine hydrochloride**^[5]
- CAS Number: 22661-87-6 (preferred); 21770-81-0^{[4][5]}
- Molecular Formula: C₂H₈ClN₃^[4]
- Molecular Weight: 109.56 g/mol ^[4]

The structure consists of a planar guanidinium cation, where one of the amino groups of guanidine is substituted with a methyl group. The positive charge is delocalized across the central carbon and three nitrogen atoms through resonance, which accounts for its stability.

Caption: Structure of **Methylguanidine Hydrochloride**.

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions. **Methylguanidine hydrochloride** is a white to off-white crystalline solid that is notably hygroscopic, readily absorbing moisture from the atmosphere.^{[2][6]} This property necessitates stringent storage conditions to ensure sample integrity.

Table 1: Summary of Physical Properties

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	[2][6]
Melting Point	121-124 °C	[7][8]
Solubility		
Water	Soluble (reported values range from 50 to 250 mg/mL)	[2][3][6]
DMSO	Slightly Soluble	[7][8]
Methanol	Slightly Soluble	[7][8]
Hygroscopicity	Hygroscopic	[2][6]

Expertise in Handling & Storage

Causality: The hygroscopic nature of **methylguanidine hydrochloride** is due to the polar guanidinium group and the chloride counter-ion, which readily form hydrogen bonds with water molecules. Exposure to ambient air can lead to clumping, degradation, and inaccuracies in weighing.

Self-Validating Protocol: To maintain the compound's integrity, a self-validating storage system is essential.

- **Primary Storage:** Store in a tightly sealed container in a freezer at -20°C.[7][8]
- **Inert Atmosphere:** For long-term storage or for use as an analytical standard, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.[9]
- **Handling:** Before use, allow the container to equilibrate to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid when the container is opened.

Chemical Properties and Reactivity

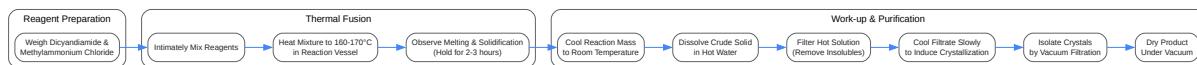
The chemical behavior of **methylguanidine hydrochloride** is dominated by the high basicity of the guanidine group.

Basicity and pKa

The guanidine functional group is one of the strongest organic bases. This is due to the exceptional stability of its protonated form, the guanidinium ion, where the positive charge is delocalized across three nitrogen atoms via resonance. The free base, methylguanidine, has a predicted pKa of its conjugate acid (the methylguanidinium ion) of approximately 12.78.

Implications for Researchers:

- At physiological pH (~7.4), methylguanidine exists almost exclusively as the protonated methylguanidinium cation.[\[2\]](#)
- In synthetic reactions, a very strong base (e.g., sodium hydroxide, alkoxides) is required to deprotonate the hydrochloride salt to generate the free methylguanidine base in situ.
- Its high basicity makes it a strong nucleophile and a useful catalyst in certain organic transformations.


Reactivity and Stability

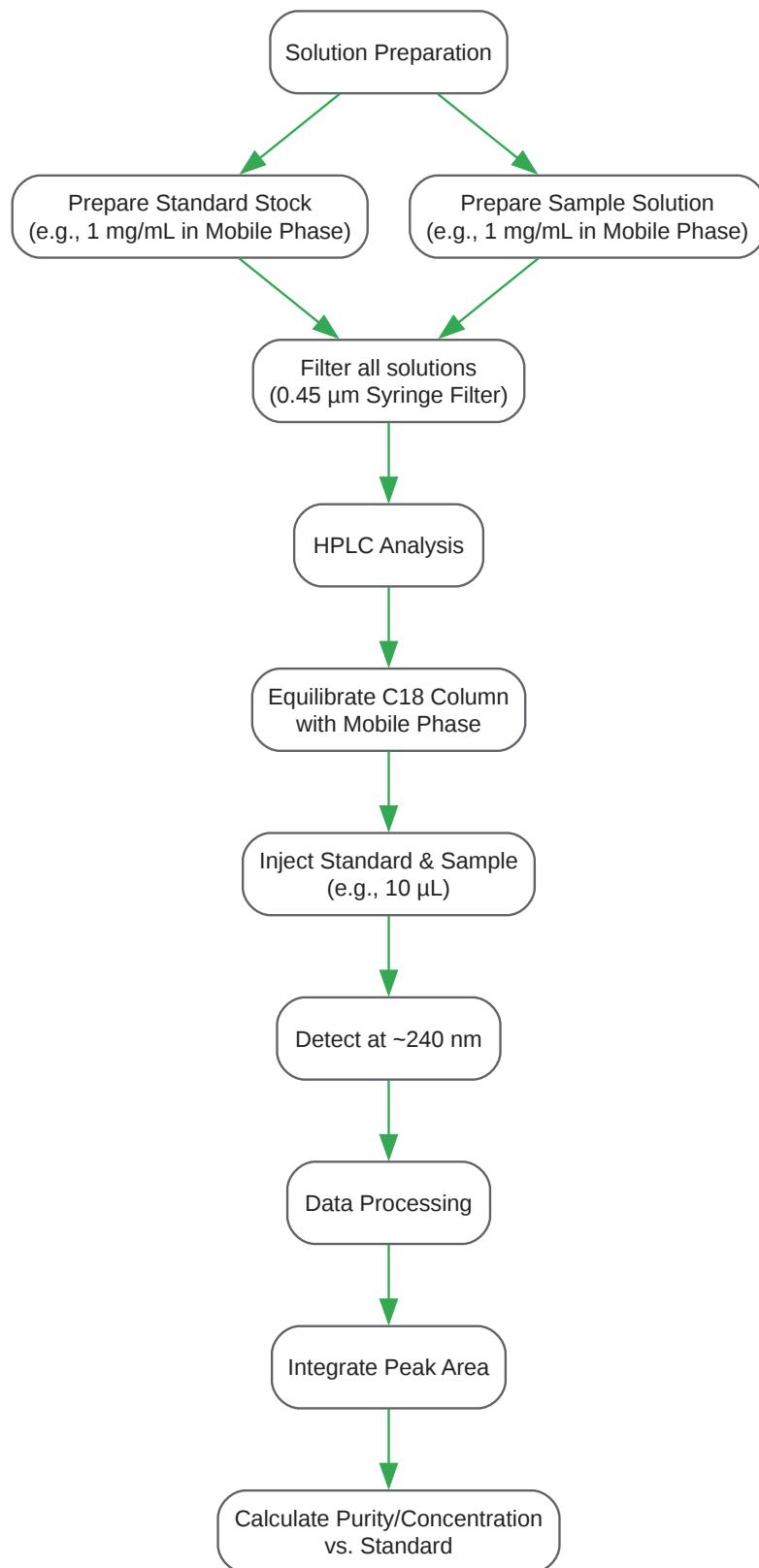
Methylguanidine hydrochloride is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong reducing agents. In biological systems, it can be hydrolyzed by the enzyme methylguanidinase to yield methylamine and urea.[\[6\]](#)

Synthesis and Analysis

Synthetic Protocol: From Dicyandiamide

A common and efficient method for preparing guanidine salts is the reaction of dicyandiamide with an appropriate ammonium salt via thermal fusion.[\[10\]](#)[\[11\]](#) This method avoids harsh reagents and provides good yields.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of Methylguanidine HCl.

Step-by-Step Methodology:

- Reagent Preparation: Intimately mix dicyandiamide (1.0 mole equivalent) and methylammonium chloride (2.0-2.2 mole equivalents) in a mortar and pestle.
- Reaction Setup: Transfer the powdered mixture to a round-bottomed flask equipped with a reflux condenser (to prevent sublimation) or an air condenser. Place the flask in an oil bath.
- Thermal Reaction: Heat the oil bath to 160-170°C. The mixture will melt, and the reaction will proceed. Maintain this temperature for 2-3 hours. The melt may solidify as the product forms. [\[12\]](#)
 - Expert Insight: The use of two equivalents of the ammonium salt ensures the complete conversion of dicyandiamide into two equivalents of the corresponding guanidine salt.[\[12\]](#)
- Work-up: Allow the reaction vessel to cool to room temperature. The crude product will be a solid cake.
- Purification: a. Add a minimal amount of hot water or ethanol to dissolve the crude product. b. Filter the hot solution to remove any insoluble byproducts (e.g., ammeline).[\[12\]](#) c. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. d. Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent. e. Dry the purified **methylguanidine hydrochloride** crystals under vacuum.

Analytical Protocol: Quality Control by RP-HPLC

To ensure purity, a robust analytical method is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method for quantifying **methylguanidine hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for QC analysis of Methylguanidine HCl by HPLC.

Step-by-Step Methodology:

- Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).[13]
- Mobile Phase Preparation: Prepare a mobile phase of Methanol:Water (60:40 v/v). Filter through a 0.45 μ m membrane and degas thoroughly.[13]
 - Expert Insight: Guanidine compounds can be highly polar. If peak shape is poor (tailing), adding an ion-pairing agent (e.g., 5 mM sodium heptanesulfonate) or a buffer (e.g., 20 mM phosphate buffer at pH 3.0) to the aqueous portion of the mobile phase can significantly improve chromatography.
- Standard Preparation: Accurately weigh and dissolve **methylguanidine hydrochloride** reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution for a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration within the calibration range.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min[13]
 - Injection Volume: 10 μ L
 - Column Temperature: Ambient or controlled at 30°C
 - Detection Wavelength: ~240 nm (adjust based on UV scan for optimal absorbance)[13]
- Analysis: Inject a blank (mobile phase), followed by the standard solutions and the sample solution.
- Quantification: Calculate the purity or concentration of the sample by comparing its peak area to the calibration curve generated from the reference standards.

Applications in Research and Development

Methylguanidine hydrochloride is more than a simple chemical; it is an enabling tool in several advanced research areas.

- **Drug Discovery (Neurodegenerative Disease):** It is a key starting material for the synthesis of biaryl derivatives that act as inhibitors of Beta-secretase 1 (BACE1).[3][14] BACE1 is a primary therapeutic target in Alzheimer's disease research, as it is involved in the production of amyloid- β peptides.
- **Materials Science:** The compound is utilized in creating advanced functional materials. It serves as a precursor for modified xylose in the synthesis of biodegradable, self-healing composite hydrogels and for producing methylguanidinium borohydride, an ionic liquid investigated for hydrogen storage applications.[3][14]
- **Biochemical Research:** As an endogenous metabolite, it is studied for its role in uremia and its potential as a biomarker for renal dysfunction.[1] It also exhibits anti-inflammatory properties by inhibiting iNOS activity and TNF- α release, making it a subject of interest in inflammation research.[1]

Safety and Handling

As with any laboratory chemical, a thorough understanding of potential hazards is crucial for safe handling.

Table 2: GHS Hazard Information

Hazard Class	GHS Code	Statement	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[9][14]
Skin Corrosion/Irritation	H315	Causes skin irritation	[9][14]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[9][14]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[15]

Mandatory Personal Protective Equipment (PPE) and Handling:

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Ensure eyewash stations and safety showers are readily accessible.
- Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
- Respiratory Protection: For operations that may generate significant dust, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter (e.g., N95).[\[14\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- PubChem. (n.d.). **Methylguanidine hydrochloride** (CID 146724). National Center for Biotechnology Information.
- PubChem. (n.d.). Methylguanidine monohydrochloride (CID 30799). National Center for Biotechnology Information.
- Wikipedia. (2025). Methylguanidinase.
- Werner, E. A., & Bell, J. (1922). CCXIV.—The preparation of methylguanidine, and of $\beta\beta$ -dimethylguanidine by the interaction of dicyanodiamide, and methylammonium and dimethylammonium chlorides respectively. *Journal of the Chemical Society, Transactions*, 121, 1790-1794.
- PubChem. (n.d.). Methylguanidinium (CID 7311729). National Center for Biotechnology Information.
- PubChem. (n.d.). Methylguanidine (CID 10111). National Center for Biotechnology Information.
- Human Metabolome Database. (n.d.). Showing metabocard for Methylguanidine (HMDB0001522).
- Journal of Pharmaceutical and Biomedical Analysis. (2020). Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP-HPLC. *UGC Care Journal*, 31(10). (Note: A representative URL for a similar method is provided as the original source might be less accessible: [\[Link\]](#))
- Google Patents. (n.d.). CN1247536C - Process for preparing guanidine hydrochloride.
- LookChem. (n.d.). **1-Methylguanidine hydrochloride**.

- Zenodo. (1922). CCXIV.-The Preparation of Methylguanidine, and of Pp-Dimethylguanidine by the Interaction of Di-cyanodiamide, and Methylammonium.
- Organic Syntheses. (n.d.). Guanidine nitrate. Coll. Vol. 1, p.302 (1941); Vol. 1, p.45 (1921).
- Chongqing Chemdad Co., Ltd. (n.d.). **Methylguanidine hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylguanidinium | C2H8N3+ | CID 7311729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Methylguanidine hydrochloride | C2H8CIN3 | CID 146724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methylguanidine monohydrochloride | C2H8CIN3 | CID 30799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methylguanidinase - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Showing Compound Methylguanidine (FDB005421) - FooDB [foodb.ca]
- 10. zenodo.org [zenodo.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. ijsat.org [ijsat.org]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522) [hmdb.ca]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What are the physical and chemical properties of Methylguanidine hydrochloride?]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1676464#what-are-the-physical-and-chemical-properties-of-methylguanidine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com